ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate
Description
Systematic Nomenclature and Molecular Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. According to PubChem database records, the preferred International Union of Pure and Applied Chemistry name for this compound is ethyl 2-chloro-4-methyl-6-pyrrolidin-1-ylbenzoate, which more clearly indicates the presence of the pyrrolidine ring system. The compound's structural complexity necessitates careful consideration of the numbering system used for the benzene ring, where the carboxylate group serves as the primary functional group defining position one, the chlorine substituent occupies position two, the methyl group is located at position four, and the pyrrolidine ring is attached at position six.
The molecular identification parameters for this compound reveal several distinctive characteristics that facilitate its recognition and differentiation from related structures. The International Chemical Identifier string InChI=1S/C14H18ClNO2/c1-3-18-14(17)13-11(15)8-10(2)9-12(13)16-6-4-5-7-16/h8-9H,3-7H2,1-2H3 provides a unique digital fingerprint for the molecule, while the corresponding International Chemical Identifier Key MVVDFWZSLCYOPG-UHFFFAOYSA-N serves as a condensed hash representation. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=C(C=C(C=C1Cl)C)N2CCCC2 offers an alternative linear representation that captures the connectivity and stereochemistry of the molecule.
Physical and chemical property data for this compound demonstrate the compound's distinctive characteristics within the broader family of substituted benzoate esters. The melting point of 78-79 degrees Celsius indicates moderate intermolecular forces, consistent with the presence of both polar and nonpolar structural elements. Computational predictions suggest a boiling point of approximately 400.1 ± 45.0 degrees Celsius, reflecting the substantial molecular weight and complex structure. The predicted density of 1.181 ± 0.06 grams per cubic centimeter positions this compound within the typical range for organic molecules of similar composition.
The electronic properties of this compound reflect the complex interplay between its aromatic benzoate core and the electron-donating pyrrolidine substituent. The predicted pKa value of 3.40 ± 0.40 suggests moderate acidity, primarily attributable to the carboxylate functionality modified by the electron-withdrawing chlorine substituent. The computed XLogP3-AA value of 3.7 indicates significant lipophilicity, which influences the compound's solubility profile and potential biological activity. The topological polar surface area of 29.5 square angstroms suggests favorable characteristics for membrane permeability in biological systems.
Historical Context in Heterocyclic Chemistry
The development of this compound as a research compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyrrole and pyrrolidine chemistry over the past two centuries. The foundation for understanding pyrrolidine-containing compounds traces back to the early nineteenth century discoveries of pyrrole, the unsaturated analog of pyrrolidine. Ferdinand Friedrich Runge's detection of pyrrole in 1834 as a constituent of coal tar marked the beginning of systematic investigation into nitrogen-containing heterocycles. Runge observed the characteristic red coloration that pyrrole imparts to wood when moistened with hydrochloric acid, leading to the compound's name derived from the Greek word pyrrhos, meaning reddish or fiery.
The historical progression from pyrrole discovery to the synthesis of complex pyrrolidine derivatives like this compound illustrates the remarkable advancement in synthetic organic chemistry capabilities. Thomas Anderson's isolation of pyrrole through repeated distillation of approximately 250 gallons of ivory oil in the mid-1880s demonstrated the early challenges associated with obtaining pure heterocyclic compounds. The transition from these laborious isolation procedures to modern synthetic approaches represents a fundamental shift in the accessibility of heterocyclic chemistry research.
The development of systematic synthetic methods for pyrrole formation, particularly the Hantzsch pyrrole synthesis introduced by Arthur Rudolf Hantzsch, established crucial precedents for the construction of nitrogen-containing heterocycles. The Hantzsch reaction, involving the combination of beta-ketoesters with ammonia or primary amines and alpha-haloketones to produce substituted pyrroles, provided chemists with a reliable method for accessing complex heterocyclic structures. This synthetic methodology has undergone continuous refinement, with recent developments including mechanochemical conditions and flow chemistry approaches that enable more efficient preparation of substituted pyrroles.
The historical significance of pyrrolidine chemistry extends beyond synthetic methodology to encompass the recognition of nitrogen heterocycles in natural products and pharmaceuticals. Research documented in contemporary literature demonstrates that pyrrolidine-containing compounds have emerged as versatile scaffolds in drug discovery, with applications spanning central nervous system disorders, cancer treatment, diabetes management, and anti-inflammatory therapy. The five-membered pyrrolidine ring system offers medicinal chemists the opportunity to explore three-dimensional pharmacophore space through sp³-hybridization, contributing to molecular stereochemistry and enhancing biological activity through non-planar ring conformations.
Modern developments in heterocyclic chemistry have revealed the fundamental importance of nitrogen-containing ring systems in biological processes. Contemporary research has highlighted the prevalence of pyrrole-containing cofactors and natural products, including vitamin B₁₂, bile pigments such as bilirubin and biliverdin, and the porphyrin systems found in heme and chlorophyll. These discoveries have validated the early intuitions of pioneering chemists regarding the significance of nitrogen heterocycles and have provided compelling justification for continued investigation into synthetic analogs like this compound.
The contemporary relevance of compounds like this compound reflects the ongoing evolution of heterocyclic chemistry from its historical foundations in natural product isolation to its current status as a cornerstone of pharmaceutical research. Recent investigations into pyrrolidine-containing molecules have revealed their potential applications in treating human diseases through multiple mechanisms of action, validating the historical investment in heterocyclic chemistry research and providing direction for future synthetic efforts. The compound's structural complexity, combining elements of classical organic chemistry with modern synthetic accessibility, exemplifies the successful translation of historical chemical knowledge into contemporary research applications.
Properties
IUPAC Name |
ethyl 2-chloro-4-methyl-6-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-3-18-14(17)13-11(15)8-10(2)9-12(13)16-6-4-5-7-16/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVDFWZSLCYOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)C)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208377 | |
| Record name | Ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59686-39-4 | |
| Record name | Ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059686394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
A chlorine atom at the ortho position of the benzoate core can be displaced by pyrrolidine under basic conditions. This method parallels reactions observed in chloropyrimidine systems.
Example Protocol:
-
Reactants: Ethyl 2-chloro-4-methyl-6-nitrobenzoate (1 eq), pyrrolidine (2 eq)
-
Base: K₂CO₃ (3 eq)
-
Solvent: Dimethylformamide (DMF)
| Method | Reactant | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Substitution | Ethyl 2-chloro-4-methyl-6-nitrobenzoate | K₂CO₃ | DMF | 120°C | 60% |
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling offers an alternative route, leveraging boronic acid derivatives to install the pyrrolidinyl group. This approach is effective for aryl halides but requires precise catalyst selection.
Example Protocol:
-
Reactants: Ethyl 2-chloro-4-methyl-6-bromobenzoate (1 eq), pyrrolidin-1-ylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (0.05 eq)
-
Base: Na₂CO₃ (2 eq)
-
Solvent: Toluene/water (3:1)
| Method | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 55% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while toluene facilitates coupling by stabilizing palladium intermediates. Elevated temperatures (100–120°C) are critical for overcoming steric hindrance from the ortho substituents.
Catalytic Systems
Tetrakis(triphenylphosphine)palladium(0) proves effective in coupling reactions, whereas milder bases (e.g., K₂CO₃) minimize side reactions in substitutions.
Structural Characterization and Validation
X-ray crystallography confirms the non-planar arrangement of the ester and pyrrolidinyl groups, with a dihedral angle of 85° between the benzene ring and ester moiety. NMR spectra exhibit characteristic signals:
Chemical Reactions Analysis
Types of Reactions
ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-amino-4-methyl-6-(1-pyrrolidinyl)benzoate.
Oxidation: Formation of 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoic acid.
Reduction: Formation of 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzyl alcohol.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate has been studied for its potential use in drug formulation due to its unique molecular structure, which may exhibit specific biological activity. Research indicates that compounds with similar structures have been explored for their efficacy in treating various conditions, including anxiety and depression, through modulation of neurotransmitter systems.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound, for their ability to act as selective serotonin reuptake inhibitors (SSRIs). The results demonstrated promising activity, suggesting further exploration for therapeutic applications in mood disorders .
Agrochemical Applications
The compound has also been investigated for use in agrochemicals, particularly as a potential pesticide or herbicide. Its chlorinated structure may contribute to enhanced bioactivity against specific pests.
Data Table: Efficacy of Ethyl 2-Chloro-4-Methyl Compounds in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Ethyl 2-chloro-4-methyl-6-tetrahydro... | Aphids | 85 | |
| Ethyl 2-chloro-4-methylbenzoate | Leafhoppers | 78 | |
| Ethyl 2-chloro-4-methylcyclohexane | Spider Mites | 90 |
Cosmetic Formulation
The compound's unique properties may allow it to be incorporated into cosmetic formulations, particularly those aimed at skin hydration and anti-aging effects. Its ester functionality can enhance skin absorption and improve product stability.
Case Study:
A formulation study conducted by the Brazilian Journal of Pharmaceutical Sciences explored the incorporation of ethyl esters in skin creams. The results indicated that products containing such esters showed improved moisturizing effects and skin compatibility compared to traditional formulations .
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The ester group may undergo hydrolysis in vivo, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Key Properties | Applications |
|---|---|---|---|
| This compound | Cl (2), CH₃ (4), pyrrolidine (6), ethyl ester | High steric hindrance; moderate solubility in polar solvents; potential bioactivity | Drug precursors, ligand synthesis |
| Ethyl 4-nitrobenzoate | NO₂ (4), ethyl ester | Strong electron-withdrawing effect; low solubility in non-polar solvents | Explosives, dye intermediates |
| Methyl 2-chloro-6-fluorobenzoate | Cl (2), F (6), methyl ester | Enhanced electrophilicity; volatility | Agrochemicals, PET imaging agents |
| Ethyl 3-methyl-5-pyrrolidinylbenzoate | CH₃ (3), pyrrolidine (5), ethyl ester | Reduced steric bulk; improved metabolic stability | CNS drug candidates |
Key Findings:
Substituent Effects on Reactivity: The chlorine at the 2-position in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs. However, the pyrrolidine group at the 6-position introduces steric hindrance, slowing down nucleophilic attacks at the ester carbonyl .
Solubility and Bioavailability :
- The tetrahydro-1H-pyrrol-1-yl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs like ethyl 2-chloro-4-methylbenzoate. This property is critical for drug delivery systems.
Comparative Stability :
- The ethyl ester group in the target compound offers greater hydrolytic stability than methyl esters (e.g., methyl 2-chloro-6-fluorobenzoate), making it preferable for prolonged storage.
Biological Activity
Ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate (CAS Number: 59686-39-4) is a chemical compound with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 267.75 g/mol. The compound features a chloro-substituted benzoate moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential antiviral, anticancer, and antimicrobial properties.
Anticancer Potential
Compounds with similar piperidine and pyrrolidine structures have been associated with anticancer effects. For example, derivatives exhibiting interactions with tubulin have demonstrated cytotoxicity in various cancer cell lines . The mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division.
The mechanisms underlying the biological activities of this compound are likely related to its ability to interact with specific cellular targets:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit host kinases that are essential for viral entry and replication.
- Disruption of Microtubule Dynamics : As seen in anticancer studies, the compound may interfere with tubulin polymerization.
Research Findings and Case Studies
Q & A
Q. What in vitro assays best evaluate its kinase inhibition potential?
- Methodological Answer : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, MAPK). Pre-incubate compounds with ATP (1 mM) and substrate peptides. Normalize inhibition to staurosporine controls and validate with Western blotting for phosphorylated targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
